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Myelin Basic Protein (95-98) S5 Peptide MAP Kinase Substrate Trifluoroacetate - 138028-00-9

Myelin Basic Protein (95-98) S5 Peptide MAP Kinase Substrate Trifluoroacetate

Catalog Number: EVT-1821622
CAS Number: 138028-00-9
Molecular Formula: C41H71F3N18O13
Molecular Weight: 1081.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myelin Basic Protein (95-98) S5 Peptide MAP Kinase Substrate Trifluoroacetate is a significant component of the myelin sheath, which insulates nerve axons in the central nervous system. This protein plays a crucial role in maintaining the structure and function of myelin, particularly in the context of demyelinating diseases such as multiple sclerosis. The myelin basic protein is characterized by its high basicity and intrinsic disorder, which allows it to interact effectively with lipid membranes and other proteins.

Source

Myelin basic protein is primarily derived from the myelin sheath that surrounds nerve fibers. It is found in various species, including mammals and reptiles, with notable differences in post-translational modifications across species. The bovine myelin basic protein, for instance, is extensively studied due to its structural and functional similarities to human myelin basic protein.

Classification

Myelin basic protein belongs to a group of structural proteins essential for the formation and maintenance of myelin sheaths. It is classified as a basic protein due to its high content of arginine and lysine residues, which contribute to its positive charge at physiological pH. The protein can undergo various post-translational modifications, including phosphorylation and methylation, which are critical for its function.

Synthesis Analysis

Methods

The synthesis of Myelin Basic Protein (95-98) S5 Peptide typically involves recombinant DNA technology or extraction from myelin sources. For recombinant production, the gene encoding the myelin basic protein is cloned into an expression vector and transformed into suitable host cells (e.g., bacteria or yeast). The expressed protein is then purified using techniques such as affinity chromatography.

Technical Details

Post-translational modifications play a vital role in the functionality of myelin basic protein. Techniques like mass spectrometry are employed to analyze these modifications, revealing sites for acetylation, phosphorylation, and methylation. For example, studies have identified multiple phosphorylation sites on bovine myelin basic protein that are critical for its interaction with lipid membranes .

Molecular Structure Analysis

Structure

The molecular structure of Myelin Basic Protein (95-98) S5 Peptide exhibits significant flexibility due to its intrinsically disordered regions. This flexibility facilitates its interaction with lipid bilayers and other proteins within the myelin sheath. Structural studies using techniques like nuclear magnetic resonance spectroscopy have shown that while the protein is disordered in solution, it adopts a more structured conformation upon membrane binding .

Data

The molecular weight of bovine myelin basic protein is approximately 18.3 kDa, with a high isoelectric point (pI ≈ 11.65) due to its basic amino acid composition . The radius of gyration has been measured using small-angle X-ray scattering techniques, indicating an elongated structure in solution .

Chemical Reactions Analysis

Reactions

Myelin Basic Protein (95-98) S5 Peptide participates in several biochemical reactions that are crucial for myelin sheath integrity. One significant reaction involves its binding to lipid membranes, which stabilizes membrane structures crucial for nerve impulse conduction.

Technical Details

The binding mechanism involves hydrophobic interactions between the protein's phenylalanine residues and lipid bilayers. Upon binding, myelin basic protein can undergo conformational changes that promote oligomerization and the formation of a cohesive meshwork within the membrane . This process is essential for maintaining the structural integrity of the myelin sheath.

Mechanism of Action

Process

The mechanism by which Myelin Basic Protein (95-98) S5 Peptide functions involves several steps:

  1. Membrane Binding: Myelin Basic Protein first associates with lipid membranes through hydrophobic interactions.
  2. Conformational Change: Upon binding, it undergoes a conformational change that enhances its adhesive properties.
  3. Oligomerization: The protein then oligomerizes to form a dense meshwork that stabilizes the membrane structure.
  4. Phase Transition: This meshwork formation can drive phase transitions in membrane properties, facilitating proper insulation of axons .

Data

Studies have shown that this process is critical for maintaining the compact structure of myelin and preventing diffusion of proteins across the sheath .

Physical and Chemical Properties Analysis

Physical Properties

Myelin Basic Protein (95-98) S5 Peptide exhibits several notable physical properties:

  • Solubility: Highly soluble in aqueous environments but undergoes conformational changes upon interaction with lipid membranes.
  • Charge: Positively charged at physiological pH due to high arginine and lysine content.

Chemical Properties

Chemically, Myelin Basic Protein is characterized by:

  • Post-translational Modifications: Extensive modifications such as phosphorylation at specific serine and threonine residues enhance its functionality.
  • Hydrophobicity: Contains hydrophobic regions that facilitate membrane interaction.

Relevant analyses include circular dichroism spectroscopy to assess secondary structure changes upon membrane binding .

Applications

Myelin Basic Protein (95-98) S5 Peptide has several scientific applications:

  • Disease Research: Understanding its role in demyelinating diseases like multiple sclerosis aids in developing therapeutic strategies.
  • Biomimetic Studies: Used in creating biomimetic models to study membrane dynamics and interactions.
  • Protein Engineering: Insights into its structure-function relationship inform the design of synthetic peptides for research purposes.
Molecular Mechanisms of Myelin Basic Protein (95-98) S5 Peptide in MAP Kinase Signaling

Structural Basis of MAP Kinase Substrate Recognition

The molecular recognition of the Myelin Basic Protein (95-98) S5 peptide (sequence: APRTPGGRR) by MAP kinases centers on its Pro-X-(Ser/Thr)-Pro consensus motif (where X is any non-proline residue). This sequence, specifically spanning residues Thr-97 to Pro-98 within the peptide, forms a β-turn structure that docks into the kinase catalytic cleft. The proline at the +1 position (immediately C-terminal to Thr-97) is indispensable for binding, as its rigid ring structure creates a hydrophobic pocket that stabilizes kinase-peptide interactions [2] [6]. The proline at the -2 position (Ala-95 in the native sequence) enhances catalytic efficiency by orienting the phosphate-accepting threonine residue toward the kinase's active site. Mutational studies confirm that substituting Pro-98 with alanine abolishes phosphorylation, while replacing Ala-95 reduces catalytic efficiency by >60% [2].

Enzymatic Kinetics of Phosphorylation at Thr-97 Residue

Kinetic analyses reveal that Thr-97 phosphorylation follows Michaelis-Menten kinetics with high catalytic efficiency. Using purified ERK2 and the S5 peptide, studies report a Km of 0.8–1.2 mM and a Vmax of ~1 μmol·min⁻¹·mg⁻¹ [2] [5]. The moderate Km reflects transient enzyme-substrate interactions optimized for rapid signal transduction. Phosphorylation occurs via a bisphosphate transfer mechanism: ATP γ-phosphate is transferred to Thr-97, with Mg²⁺ as a cofactor. Mass spectrometry confirms >95% stoichiometry of phosphorylation at Thr-97 under saturating ATP conditions [6] [7].

Table 1: Kinetic Parameters for S5 Peptide Phosphorylation by MAPKs

KinaseKm (mM)Vmax (μmol·min⁻¹·mg⁻¹)Catalytic Efficiency (Vmax/Km)
ERK11.1 ± 0.20.9 ± 0.10.82
ERK21.0 ± 0.31.2 ± 0.21.20
p38 MAPK1.8 ± 0.40.5 ± 0.10.28

Data compiled from [2] [5] [6]

Role of Pro-X-(Ser/Thr)-Pro Consensus Sequence in Kinase Specificity

The Pro-X-(Ser/Thr)-Pro motif acts as a selectivity gatekeeper for MAP kinases. Structural studies show that >40 human kinases harbor this sequence, including insulin receptors and proto-oncogene products (e.g., Raf-1). The S5 peptide’s Thr-Pro dipeptide (residues 97–98) is recognized by a conserved docking groove in MAPKs, while the N-terminal Ala-Pro-Arg segment enhances solubility and electrostatic steering. Pseudosubstrate variants (e.g., APRTPGGPR, where T = Val) exhibit >10-fold reduction in inhibitory potency (Ki ~3 mM), confirming the requirement for a phosphorylatable residue at position 97 [2] [6].

Comparative Analysis of ERK1/ERK2 vs. p38 MAPK Substrate Affinity

ERK1/ERK2 phosphorylate the S5 peptide with 2–4-fold higher efficiency than p38 MAPK due to divergent active-site architectures. ERK2’s hydrophobic pocket (Leu-155, Ile-159) accommodates the Pro-98 side chain with optimal van der Waals contacts, reducing Km. In contrast, p38 MAPK’s larger catalytic cleft imposes suboptimal positioning of Thr-97, lowering Vmax. Competition assays confirm the S5 peptide’s ~5-fold selectivity for ERK2 over p38 [5] [6] [7].

Table 2: Structural Determinants of Kinase-S5 Peptide Interactions

KinaseKey Binding ResiduesAffinity for S5 (IC₅₀, μM)Specificity vs. Random Peptide
ERK2Leu-155, Ile-159, Asp-11115 ± 3120-fold
p38 MAPKMet-109, Gly-110, Lys-5375 ± 840-fold

Data derived from [6] [7]

Properties

CAS Number

138028-00-9

Product Name

Myelin Basic Protein (95-98) S5 Peptide MAP Kinase Substrate Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C41H71F3N18O13

Molecular Weight

1081.1 g/mol

InChI

InChI=1S/C39H70N18O11.C2HF3O2/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46;3-2(4,5)1(6)7/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49);(H,6,7)/t20-,21+,22-,23-,24-,25-,26-,29-;/m0./s1

InChI Key

YHKVFUUXPSSWNF-NRNNTDPLSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O

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